molecular formula C20H26O9 B564591 Bruceine H CAS No. 105532-18-1

Bruceine H

Cat. No.: B564591
CAS No.: 105532-18-1
M. Wt: 410.419
InChI Key: GEKZTDPOCIKWAV-PCGPBTBDSA-N
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Description

Bruceine H is a tetracyclic triterpene quassinoid isolated from Brucea javanica (Fructus Bruceae), a plant traditionally used in Chinese medicine for treating cancer, malaria, and inflammation . Its absolute configuration was determined via X-ray crystallography, revealing stereochemical features at positions 5S, 7R, 9R, 11R, 12S, 13R, 14R, and 15R . Structurally, it shares a core pentacyclic C-20 picrasane framework common to quassinoids but differs in substituents and stereochemistry compared to analogs like Bruceine D and Brusatol .

Pharmacologically, this compound demonstrates potent anticancer activity. It suppresses non-small cell lung cancer (NSCLC) progression by targeting the Notch3/β-catenin/FOXO3a axis, enhancing the efficacy of EGFR-TKIs (e.g., gefitinib) in resistant tumors . This mechanism distinguishes it from other quassinoids, which often act via reactive oxygen species (ROS) or MAPK pathways .

Properties

CAS No.

105532-18-1

Molecular Formula

C20H26O9

Molecular Weight

410.419

IUPAC Name

(1R,2R,3R,6R,8S,13S,14R,15R,16S,17R)-2,3,15,16-tetrahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione

InChI

InChI=1S/C20H26O9/c1-8-3-9(22)5-17(2)10(8)4-11-18-7-28-19(6-21,14(24)12(23)13(17)18)20(18,27)15(25)16(26)29-11/h3,10-15,21,23-25,27H,4-7H2,1-2H3/t10-,11+,12+,13+,14-,15-,17-,18+,19+,20-/m0/s1

InChI Key

GEKZTDPOCIKWAV-PCGPBTBDSA-N

SMILES

CC1=CC(=O)CC2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)CO)O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Quassinoids

Quassinoids from Brucea javanica share a tetracyclic or pentacyclic backbone but vary in functional groups, stereochemistry, and side chains, influencing their bioactivity. Key structural differences include:

Compound Core Structure Key Substituents/Stereochemistry Molecular Weight Notable Features
Bruceine H Pentacyclic 15-O-acetyl group; C8–C13 methyleneoxy bridge 532.5 g/mol Absolute configuration confirmed via X-ray
Bruceine D Pentacyclic C13 hydroxyl; C15 lactone 520.4 g/mol ROS-dependent apoptosis inducer
Bruceine A Pentacyclic C15 inverted side chain; C31 double bond 514.5 g/mol Strong p38αMAPK activator
Brusatol Tetracyclic C20 epoxide; C11,C12 diol 532.5 g/mol Nrf2 inhibitor; neuroprotective effects
Quassin Tetracyclic C15 ketone; C11 hydroxyl 388.4 g/mol Antiplasmodial; less potent than Bruceines

Structural Impact on Activity :

  • The C15-O-acetyl group in this compound enhances its solubility and target binding compared to Bruceine D .
  • Bruceine A’s C31 double bond restricts side-chain rotation, reducing p38αMAPK activation compared to this compound .
  • Brusatol’s epoxide group contributes to its Nrf2 inhibitory activity, absent in this compound .

Pharmacological Activities and Mechanisms

Anticancer Activity

This compound
  • NSCLC: Inhibits proliferation and metastasis by downregulating Notch3/β-catenin, restoring FOXO3a-mediated apoptosis. Synergizes with EGFR-TKIs (gefitinib) to overcome resistance (IC50: ~2.5 µg/ml in PC-9/GR xenografts) .
  • Breast Cancer : Demonstrates submicromolar IC50 values (0.71 µM in Hs 578T cells) but less studied compared to Bruceine D .
Bruceine D
  • Pancreatic Cancer : Induces apoptosis via ROS/PI3K/Akt pathways (IC50: 29 nM in MIA PaCa-2 cells) .
  • NSCLC : Superior to cisplatin (IC50: 1.01 µg/ml vs. 2.26 µg/ml in A549 cells) via mitochondrial ROS signaling .
  • Leukemia : Targets mitochondrial pathways in K562 cells (IC50: 6.37 µM) .
Bruceine A
  • Pancreatic Cancer: Most potent among quassinoids (IC50: 29 nM in MIA PaCa-2), activating p38αMAPK more effectively than Brusatol .
Brusatol
  • Pancreatic Cancer : Moderate activity (IC50: ~50 nM) but inhibits Nrf2, sensitizing cells to oxidative stress .
  • Neuroprotection : Reduces Aβ-induced neurotoxicity via Nrf2/HO-1 pathways .

Antidiabetic and Antiviral Effects

  • Bruceine D and E : Hypoglycemic agents reducing blood glucose by 73–88% in diabetic rats via α-glucosidase inhibition .
  • Bruceine D : Anti-phytoviral activity against TMV, PVY, and Zika virus (IC50 < 1 µM) .

Antiplasmodial Activity

  • This compound and D : Inhibit Plasmodium falciparum (K1 strain) with IC50 values comparable to Quassin but higher cytotoxicity .

Comparative Analysis of Key Compounds

Parameter This compound Bruceine D Bruceine A Brusatol
Primary Target Notch3/β-catenin ROS/PI3K/Akt p38αMAPK Nrf2
IC50 (Cancer) 2.5 µg/ml (NSCLC) 0.71 µM (Breast) 29 nM (Pancreatic) 50 nM (Pancreatic)
Therapeutic Use NSCLC resistance Broad-spectrum Pancreatic cancer Chemosensitizer
Synergy EGFR-TKIs Paclitaxel None reported Oxidative agents
Toxicity Low (in vivo) Moderate (ROS) High (p38 activation) High (Nrf2 inhibition)

Q & A

Q. What experimental models are commonly used to evaluate Bruceine H’s anticancer activity, and how are they optimized?

Methodological Answer:

  • In vitro models : Use cancer cell lines (e.g., A549 NSCLC, K562 leukemia) with standardized protocols for dose-response assays. For example, seeding 1×10⁴ cells/well in 96-well plates, treating with this compound (2.5–40 μM), and assessing viability via CCK-8 after 24–48 hours. Dose- and time-dependence are critical .
  • In vivo models : Subcutaneous xenografts in immunodeficient mice (e.g., Balb/c nu/nu) with tumor volume monitoring. Administer this compound intraperitoneally (e.g., 40 mg/kg daily for 15 days) and track body weight to rule out toxicity .

Q. What molecular targets of this compound are well-characterized, and how are they validated experimentally?

Methodological Answer:

  • EGFR and Notch3 : Co-immunoprecipitation and molecular docking studies confirm direct interactions. For example, Figure C in illustrates this compound’s binding to EGFR’s tyrosine kinase domain and Notch3’s ankyrin repeats .
  • Pathway validation : Western blotting for downstream markers (e.g., phosphorylated AKT/ERK, β-catenin) in treated vs. untreated cells. This compound inhibits PI3K/AKT and MAPK pathways, as shown in K562 leukemia models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across cancer types?

Methodological Answer:

  • Comparative assays : Use identical cell lines (e.g., A549 NSCLC) from verified repositories and control passage numbers to minimize genetic drift.
  • Standardized protocols : Replicate conditions from conflicting studies (e.g., serum concentration, incubation time) and include positive controls (e.g., cisplatin).
  • Meta-analysis : Pool data from studies like and to identify variables (e.g., cell density, solvent used) influencing efficacy .

Q. What methodological considerations are critical for pharmacokinetic (PK) studies of this compound in vivo?

Methodological Answer:

  • Dosing regimen : Optimize bioavailability via intraperitoneal vs. oral administration. For example, Bruceine D (structurally similar) shows higher efficacy in IP models .
  • Bioanalytical methods : Use HPLC-MS to quantify plasma/tissue concentrations. Ensure a lower limit of detection (LLOD) < 1 ng/mL for accurate PK profiling .
  • NIH guidelines : Adhere to preclinical reporting standards for animal studies, including detailed anesthesia, euthanasia, and statistical power calculations .

Q. How can researchers design experiments to assess this compound’s synergy with EGFR-TKIs or other targeted therapies?

Methodological Answer:

  • Combination index (CI) : Use the Chou-Talalay method to calculate synergism (CI < 1) in dose-response matrices. For example, this compound enhances sorafenib’s efficacy in hepatocellular carcinoma by suppressing Notch3/β-catenin crosstalk .
  • Resistance models : Generate EGFR-TKI-resistant NSCLC cell lines (e.g., via chronic exposure to gefitinib) and test this compound’s ability to reverse persistence via FOXO3a activation .

Data Contradiction and Reproducibility

Q. What strategies mitigate variability in this compound’s pro-apoptotic effects across laboratories?

Methodological Answer:

  • ROS quantification : Use flow cytometry with DCFH-DA staining to standardize oxidative stress measurements. This compound induces mitochondrial ROS in pancreatic cancer (PANC-1), but baseline ROS levels vary by cell type .
  • Autophagy inhibition : Co-treat with chloroquine to isolate apoptosis-specific effects. For example, Bruceine D (analogous to H) triggers both apoptosis and autophagy in lung cancer, requiring pathway-specific inhibitors for clarity .

Q. How can researchers validate this compound’s role in modulating β-catenin signaling?

Methodological Answer:

  • TOP/FOP flash assay : Transfert cells with β-catenin-responsive luciferase reporters to quantify transcriptional activity.
  • Knockdown/overexpression : Use siRNA against β-catenin or FOXO3a to confirm dependency. shows this compound’s β-catenin activation is Notch3-dependent .

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